Sub-Nanomolar GSK-3 Potency: GSK-3 Inhibitor 4 vs. CHIR-99021 (Laduviglusib) and LY2090314
GSK-3 inhibitor 4 demonstrates sub-nanomolar inhibitory potency against both GSK-3 isoforms, with IC50 values of 0.45 nM for GSK-3α and 0.56 nM for GSK-3β . This potency is substantially higher than that of the widely used research tool CHIR-99021 (Laduviglusib), which exhibits IC50 values of 10 nM and 6.7 nM for GSK-3α and GSK-3β, respectively . The compound's potency is also superior to that of the clinical-stage candidate LY2090314, which has reported IC50 values of 1.5 nM and 0.9 nM for the same targets . This increased potency at the primary target may translate to a lower required concentration for achieving maximal GSK-3 inhibition in cellular assays.
| Evidence Dimension | GSK-3 Isoform Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | GSK-3α: 0.45 nM; GSK-3β: 0.56 nM |
| Comparator Or Baseline | CHIR-99021 (Laduviglusib): GSK-3α: 10 nM, GSK-3β: 6.7 nM; LY2090314: GSK-3α: 1.5 nM, GSK-3β: 0.9 nM |
| Quantified Difference | GSK-3 inhibitor 4 is ~22-fold more potent against GSK-3α and ~12-fold more potent against GSK-3β compared to CHIR-99021. It is ~3.3-fold more potent against GSK-3α and ~1.6-fold more potent against GSK-3β compared to LY2090314. |
| Conditions | In vitro enzymatic kinase inhibition assays (vendor-reported IC50 values). |
Why This Matters
Higher potency can reduce the required compound concentration in experimental systems, potentially minimizing off-target effects and solvent-related toxicities.
